Mass Spectrometric Differentiation: Fesoterodine-d7 versus Unlabeled Fesoterodine
Fesoterodine-d7 provides baseline mass separation of +7.03 Da relative to unlabeled fesoterodine, exceeding the minimum +3 Da threshold required for reliable MS/MS quantification [1][2]. This separation ensures that the M+7 isotopic peak of the internal standard does not overlap with the M+2 or M+3 natural abundance peaks of the analyte [3].
| Evidence Dimension | Mass difference between internal standard and analyte |
|---|---|
| Target Compound Data | 418.6 g/mol (d7-labeled, 7 deuterium substitutions) |
| Comparator Or Baseline | 411.58 g/mol (unlabeled fesoterodine) |
| Quantified Difference | +7.03 Da (approximately +7.03 g/mol) |
| Conditions | MS detection; calculated molecular weights from PubChem |
Why This Matters
This mass difference prevents cross-talk interference in SRM/MRM transitions, a prerequisite for method validation under FDA and EMA bioanalytical guidelines.
- [1] PubChem. Fesoterodine-d7. Compound Summary. CID 25214001. Molecular Weight 418.6 g/mol. View Source
- [2] PubChem. Fesoterodine. Compound Summary. CID 6918558. Molecular Weight 411.58 g/mol. View Source
- [3] Parekh JM, Sanyal M, Yadav M, Shrivastav PS. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS. J Pharm Biomed Anal. 2013;72:193-201. View Source
